molecular formula C16H17BrClN B2779430 [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241128-58-3

[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Cat. No.: B2779430
CAS No.: 2241128-58-3
M. Wt: 338.67
InChI Key: BJJLSYYMWIRTKG-UHFFFAOYSA-N
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Description

[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine hydrochloride is a cyclopropane-containing compound featuring a phenyl group, a 3-bromophenyl substituent, and a methanamine moiety in a trans-configuration, stabilized as a hydrochloride salt. Its synthesis typically involves cyclopropanation of substituted styrenes followed by functionalization to the amine hydrochloride . Key characterization data include:

  • ¹H NMR (300 MHz, MeOD-d₄): δ 7.27–7.05 (m, 4H, aromatic), 3.00 (d, J = 4.1 Hz, 2H, CH₂NH₂), 2.03 (m, 1H, cyclopropane), 1.43 (m, 1H, cyclopropane), 1.11 (m, 2H, cyclopropane) .
  • HRMS (ESI): Calculated for C₁₀H₁₃NCl⁺ [MH⁺] 182.0731, found 182.0732 .

Properties

IUPAC Name

[2-(3-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN.ClH/c17-13-8-4-7-12(9-13)14-10-15(14)16(18)11-5-2-1-3-6-11;/h1-9,14-16H,10,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJLSYYMWIRTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 3-bromophenylcyclopropane with phenylmethanamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclopropanation and subsequent amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine group participates in classical nitrogen-centered reactions:

  • Deprotonation and Alkylation : Under basic conditions (e.g., K₂CO₃/DMF), the hydrochloride salt undergoes deprotonation, enabling alkylation with electrophiles like methyl iodide or benzyl bromide. For example, N-methylation yields the tertiary amine derivative .

  • Schiff Base Formation : Reacts with aldehydes (e.g., 2-methoxybenzaldehyde) in methanol under reductive amination conditions (NaBH₄) to form secondary amines .

  • Acylation : Forms amides when treated with acetyl chloride or benzoyl chloride in the presence of triethylamine.

Aromatic Bromine Substitution

The 3-bromophenyl group undergoes transition-metal-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in toluene/EtOH (80°C), yielding biaryl derivatives. Typical yields range from 65–85% .

  • Buchwald-Hartwig Amination : Couples with primary amines (e.g., aniline) via Pd₂(dba)₃/Xantphos catalysis to form diarylamines .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and functionalization:

  • Acid-Catalyzed Ring Opening : In HCl/EtOH (reflux), the ring opens to form a 1,3-dichloroalkane intermediate, which further reacts with nucleophiles.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) at 50 psi reduces the cyclopropane to a propane chain, yielding 2-(3-bromophenyl)propyl-phenylmethanamine .

  • Radical Addition : Under Fe-catalyzed conditions with silanes, the cyclopropane engages in radical-mediated hydroamination, forming tertiary amines .

Transition-Metal Catalyzed Reactions

Advanced catalytic systems enable selective transformations:

  • Copper-Catalyzed Hydrocupration : Reacts with vinyl arenes in the presence of Cu(OAc)₂/(S,S)-Ph-BPE, forming chiral phenethylamines with >90% enantiomeric excess .

  • Rhodium-Mediated Hydroamination : Using [Rh(cod)₂]BArF, couples with imines to generate aza-rhodacyclopentane intermediates, which hydrolyze to heteroaryl amines .

Table 1: Key Chemical Reactions and Conditions

Reaction TypeConditionsProductsYield/SelectivitySource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOHBiaryl derivatives65–85%
N-MethylationMeI, NaH, THFN-Methylated amine78%
Acidic Ring OpeningHCl/EtOH, reflux1,3-Dichloroalkane intermediateQuant.
Enantioselective HydrocuprationCu(OAc)₂, (S,S)-Ph-BPE, vinyl areneChiral phenethylamines>90% ee
Fe-Catalyzed HydroaminationFeCl₃, PhSiH₃, 2-propanolTertiary amines40–70%

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing HBr and forming polycyclic aromatic byproducts.

  • Oxidative Degradation : Susceptible to oxidation at the amine group under acidic H₂O₂, forming nitro derivatives .

Mechanistic Insights

  • Cyclopropane Ring Strain : The 60° bond angles in the cyclopropane enhance reactivity toward electrophiles and radicals, facilitating ring-opening .

  • Steric Effects : The 3-bromophenyl group directs electrophilic substitution to the para position due to steric hindrance .

This compound’s multifunctional architecture enables applications in medicinal chemistry and materials science, particularly in synthesizing serotonin receptor modulators . Further studies on enantioselective catalysis could expand its synthetic utility.

Scientific Research Applications

5-HT2C Receptor Agonism

One of the primary applications of this compound is its function as a 5-HT2C receptor agonist . This receptor plays a crucial role in regulating appetite, mood, and anxiety. Research indicates that compounds like [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride can modulate this receptor's activity, making them potential candidates for treating conditions such as:

  • Obesity : By promoting satiety and reducing food intake.
  • Anxiety Disorders : Through modulation of serotonergic pathways.
  • Depression : As part of therapeutic strategies targeting mood regulation.

Therapeutic Compositions

Pharmaceutical formulations containing this compound are being explored for various therapeutic uses, including:

  • Eating Disorders : Targeting the underlying neurobiological mechanisms.
  • Central Nervous System Disorders : Such as schizophrenia and bipolar disorder, where 5-HT2C receptor modulation may alleviate symptoms.
  • Substance Abuse Treatment : By potentially reducing cravings and withdrawal symptoms.

Study on 5-HT2C Agonists

A comprehensive study demonstrated that various derivatives of 5-HT2C agonists, including those related to this compound, exhibit varying degrees of efficacy in activating the receptor. The study provided insights into structure-activity relationships (SAR) that inform the design of more potent agonists. For instance, modifications to the bromophenyl group significantly affected the agonistic properties observed in vitro .

Binding Affinity Studies

Research involving binding affinity assays has shown that compounds similar to this compound exhibit high affinity for the 5-HT2C receptor. These studies utilized kinetic analysis and crystallographic methods to elucidate the interaction dynamics between the compound and the receptor, providing a deeper understanding of its mechanism of action .

Data Tables

The following table summarizes key findings from studies on the efficacy of various 5-HT2C receptor agonists:

CompoundEC50 (μM)Max Response (%)Application Area
Compound A1.8892Appetite Regulation
Compound B94.046Mood Disorders
This compound2.6591Anxiety Disorders

Mechanism of Action

The mechanism of action of [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Substituents

Compounds with bromine at different phenyl positions exhibit distinct physicochemical and pharmacological properties:

Compound Name Bromine Position Similarity Score HPLC Retention Time (min) Purity (%) Key Structural Differences
[2-(3-Bromophenyl)cyclopropyl]methylamine hydrochloride (36) 3- 0.97 (A586799) Not reported Not reported Reference compound
2-(4-Bromophenyl)cyclopropanamine (A404240) 4- 0.97 Not reported Not reported Bromine para to cyclopropane
2-(2-Bromophenyl)cyclopropanamine hydrochloride (A631101) 2- 0.90 Not reported Not reported Bromine ortho to cyclopropane

Key Observations :

  • The 3-bromo derivative (target compound) is structurally distinct from 2- and 4-bromo analogs, which may influence receptor binding due to steric and electronic effects.

Halogen-Substituted Cyclopropylmethylamine Derivatives

Halogen substituents (Cl, F) on the phenyl ring modulate polarity, solubility, and receptor affinity:

Compound Name Substituents HPLC Retention Time (min) Purity (%) ¹H NMR Key Features (MeOD-d₄)
trans-[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine HCl (55) 2,4-Cl₂ 8.3 93.7 Aromatic shifts at δ 7.3–7.1
trans-[2-(4-Fluoro-3-methylphenyl)cyclopropyl]methylamine HCl (56) 4-F, 3-CH₃ 11.69 99.6 Methyl group at δ 2.25
trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine HCl (50) 2,6-F₂ 6.5 96.5 Coupling J = 8.2 Hz for F

Key Observations :

  • Electron-withdrawing groups (Cl, F) increase HPLC retention times (e.g., 55: 8.3 min vs. 56: 11.69 min) due to enhanced polarity .
  • Fluorinated analogs (e.g., 50) often exhibit higher purity (>95%), suggesting stability under synthesis conditions .

Functionalized Cyclopropane Derivatives

Modifications to the amine group or cyclopropane ring alter pharmacological profiles:

Compound Name Functional Group Application/Activity Key Data
trans-[2-(3-Bromophenyl)cyclopropylmethyl]carbamic Acid tert-Butyl Ester (63) Carbamate Synthetic intermediate ¹H NMR: δ 1.42 (s, 9H, t-Bu)
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl (1803580-84-8) Oxadiazole ring Unknown (structural novelty) HRMS: C₉H₈BrN₃O⁺ [MH⁺] 268.9812
1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine HCl (1798004-11-1) Extended carbon chain Drug impurity reference Molecular weight: 290.62

Key Observations :

  • Carbamate derivatives (e.g., 63) serve as precursors, enabling controlled amine deprotection .
  • The oxadiazole-containing analog (1803580-84-8) introduces a heterocyclic ring, likely altering target selectivity .

Biological Activity

[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound features a cyclopropyl ring and a bromophenyl group, which are known to influence its biological activity. The hydrochloride salt form enhances its solubility and stability in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, monomeric alkaloids have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that halogen substituents may enhance bioactivity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Activity Against
2,6-Dipyrrolidino-1,4-dibromobenzene0.0195E. coli
2,4,6-Tripyrrolidinochlorobenzene0.0048Bacillus mycoides
This compoundTBDTBD

The mechanism by which this compound exerts its effects may involve:

  • Cell Membrane Disruption : Similar compounds penetrate microbial cell walls, leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The hydrochloride form improves absorption rates.
  • Metabolism : Preliminary studies suggest hepatic metabolism with renal excretion as a primary route.
  • Half-life : Further studies are required to establish the half-life in biological systems.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli, revealing promising results for compounds with similar structures .
  • Antifungal Activity : Another investigation focused on the antifungal properties of halogenated phenols, where compounds demonstrated significant inhibition zones against Candida albicans.

Structure-Activity Relationship (SAR)

The presence of bromine in the phenyl ring is believed to enhance the lipophilicity and overall bioactivity of the compound. The cyclopropyl moiety may also contribute to unique interactions with biological targets.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
BromineIncreased potency
CyclopropylEnhanced receptor binding
Hydrochloride SaltImproved solubility

Q & A

Q. Q1. What are the key synthetic methodologies for preparing [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine hydrochloride?

A1. The synthesis typically involves two critical steps:

  • Cyclopropanation : A cyclopropyl ring is formed via reaction of a vinylarene (e.g., 3-bromostyrene) with a carbene precursor (e.g., CH₂N₂) under transition metal catalysis (e.g., Rh₂(OAc)₄). Steric and electronic effects of the bromophenyl group influence reaction efficiency .
  • Amine Functionalization : The cyclopropylmethyl intermediate undergoes reductive amination or nucleophilic substitution with benzylamine derivatives, followed by HCl salt formation to enhance solubility .
  • Purification : Recrystallization from ethanol/ether mixtures yields high-purity product, confirmed by ¹H/¹³C NMR and HRMS .

Q. Q2. How is the compound characterized, and what analytical techniques are prioritized?

A2. Key characterization methods include:

  • NMR Spectroscopy : ¹H NMR (e.g., δ 7.27–7.05 ppm for aromatic protons, δ 2.03–1.11 ppm for cyclopropyl protons) and ¹³C NMR confirm regiochemistry and stereochemistry of the cyclopropyl ring .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₆BrNCl: 352.02; observed: 352.03) .
  • HPLC : Purity assessment (e.g., >95% for most derivatives under optimized conditions) .

Q. Q3. What preliminary biological activities have been reported for this compound?

A3. Initial studies highlight interactions with serotonergic receptors :

  • 5-HT2C Receptor Agonism : The bromophenyl and cyclopropyl groups enhance binding affinity (IC₅₀ < 100 nM in transfected HEK293 cells) .
  • Functional Selectivity : Substituents on the phenyl ring modulate signaling bias (e.g., β-arrestin recruitment vs. G-protein activation) .

Advanced Research Questions

Q. Q4. How does stereochemistry of the cyclopropyl ring influence receptor binding and functional activity?

A4. The trans configuration of the cyclopropyl ring (vs. cis) optimizes:

  • Receptor Fit : The trans geometry aligns the bromophenyl group with hydrophobic pockets in 5-HT2C, improving binding affinity by 10–20× compared to cis isomers .
  • Signal Transduction : Trans-isomers show biased agonism toward Gαq pathways, while cis analogs exhibit off-target effects at 5-HT2A receptors .
  • Methodology : Chiral resolution via HPLC with polysaccharide columns or asymmetric cyclopropanation using chiral catalysts (e.g., Cu(I)/BOX complexes) .

Q. Q5. What strategies resolve contradictions in reported biological data across structural analogs?

A5. Discrepancies in receptor activity (e.g., 5-HT2C vs. 5-HT2B selectivity) are addressed through:

  • SAR Studies : Systematic substitution of the bromophenyl group (e.g., 3-bromo → 4-fluoro) reduces 5-HT2B binding while retaining 5-HT2C potency .
  • Functional Assays : Parallel screening in calcium flux (Gαq) and β-arrestin recruitment assays identifies substituents (e.g., methoxy groups) that decouple signaling pathways .
  • Molecular Dynamics : Simulations reveal that bromine’s electronegativity stabilizes hydrogen bonds with Ser3.36 in 5-HT2C, absent in 5-HT2B .

Q. Q6. How can synthetic yields be optimized for large-scale research applications?

A6. Key optimizations include:

  • Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh₂(esp)₂) improve cyclopropanation yields (80–90%) vs. traditional Cu catalysts (50–60%) .
  • Solvent Effects : Dichloroethane (DCE) enhances carbene stability, reducing side products .
  • Microwave-Assisted Synthesis : Reduces reaction time for reductive amination from 12 h to 30 min at 80°C .

Methodological Considerations

Q. Q7. What in vitro and in vivo models are recommended for evaluating CNS activity?

A7.

  • In Vitro :
    • Radioligand Binding : Competition assays using [³H]-5-HT in CHO-K1 cells expressing human 5-HT2C .
    • cAMP/Calcium Imaging : Differentiates Gαs vs. Gαq coupling in HEK293 cells .
  • In Vivo :
    • Forced Swim Test (FST) : Assesses antidepressant-like effects in rodents (dose range: 10–30 mg/kg, i.p.) .
    • Microdialysis : Measures extracellular serotonin levels in the prefrontal cortex .

Q. Q8. How are stability and solubility challenges addressed in pharmacological studies?

A8.

  • Salt Formation : Hydrochloride salt improves aqueous solubility (≥50 mg/mL in PBS) vs. freebase (<5 mg/mL) .
  • Lyophilization : Stable for >24 months at -20°C when lyophilized with trehalose .
  • Prodrug Design : Esterification of the amine group enhances blood-brain barrier permeability, with in vivo hydrolysis restoring activity .

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